molecular formula C21H29Cl3N2O2 B2812788 1-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride CAS No. 1216968-13-6

1-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride

Cat. No. B2812788
CAS RN: 1216968-13-6
M. Wt: 447.83
InChI Key: SEPFHJFPFACBKL-UHFFFAOYSA-N
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Description

1-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of propranolol, which is a beta-blocker used to treat heart conditions. The synthesis of this compound involves several steps, and it has been found to have a unique mechanism of action that makes it useful in various research applications.

Scientific Research Applications

Chemical Synthesis and Structural Analysis Research on compounds structurally related to 1-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride has included efforts to synthesize novel derivatives with potential pharmacological activities. For instance, the design and synthesis of novel derivatives aiming at various pharmacological targets have been reported. Such efforts are essential for developing new therapeutic agents with improved efficacy and safety profiles. Additionally, structural analyses, including crystallography and NMR studies, have played a crucial role in confirming the chemical structures of synthesized compounds and understanding their molecular conformations and potential interaction mechanisms with biological targets (Kumar et al., 2017).

Antimicrobial and Antiparasitic Activities Compounds with piperazine cores have been evaluated for their antimicrobial and antiparasitic activities. Research into such derivatives has identified several compounds that exhibit significant activity against a range of pathogens, highlighting the potential of these chemical frameworks in developing new antimicrobial and antiparasitic agents. For example, certain aryl piperazine and pyrrolidine derivatives have been synthesized and tested for their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria (Mendoza et al., 2011).

Carbon Dioxide Capture Beyond pharmacological applications, derivatives of 1-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride have also been explored in environmental science, specifically in carbon dioxide capture technologies. The stability and reactivity of piperazine-based solvents make them candidates for efficient and cost-effective CO2 capture processes. Studies have demonstrated the thermal and oxidative stability of these compounds, making them attractive for use in industrial applications aimed at reducing greenhouse gas emissions (Freeman et al., 2010).

properties

IUPAC Name

1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-(4-methylphenoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2O2.2ClH/c1-17-2-8-21(9-3-17)26-16-20(25)15-24-12-10-23(11-13-24)14-18-4-6-19(22)7-5-18;;/h2-9,20,25H,10-16H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPFHJFPFACBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN2CCN(CC2)CC3=CC=C(C=C3)Cl)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride

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